1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps, starting with the preparation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol. The fluorophenyl and methoxyphenyl groups are then introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity, while the thiazepane ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one: This compound lacks the thiazepane ring but shares the fluorophenyl and methoxyphenyl groups.
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)propan-1-one: This compound lacks the methoxyphenyl group but retains the thiazepane ring and fluorophenyl group.
Uniqueness
1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one is unique due to the combination of its structural features, which can lead to distinct chemical and biological properties
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2S/c1-25-17-9-6-16(7-10-17)8-11-21(24)23-13-12-20(26-15-14-23)18-4-2-3-5-19(18)22/h2-7,9-10,20H,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLMEFFNEYLOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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